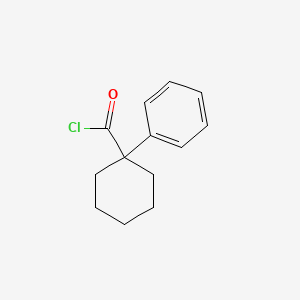
1-Phenylcyclohexanecarbonyl chloride
概述
描述
1-Phenylcyclohexanecarbonyl chloride is an organic compound with the molecular formula C13H15ClO. It is a derivative of cyclohexane, where a phenyl group and a carbonyl chloride group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .
准备方法
1-Phenylcyclohexanecarbonyl chloride can be synthesized through several methods:
Reaction of 1-Phenylcyclohexanecarboxylic acid with Thionyl Chloride: This method involves the reaction of 1-phenylcyclohexanecarboxylic acid with thionyl chloride (SOCl2) to form this compound.
Industrial Production: Industrially, the compound can be produced by the chlorination of 1-phenylcyclohexanecarboxylic acid using phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2.
化学反应分析
1-Phenylcyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-phenylcyclohexanecarboxylic acid and hydrochloric acid.
科学研究应用
1-Phenylcyclohexanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.
作用机制
The mechanism of action of 1-phenylcyclohexanecarbonyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive, making it a useful reagent in organic synthesis .
相似化合物的比较
1-Phenylcyclohexanecarbonyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride:
生物活性
1-Phenylcyclohexanecarbonyl chloride (CAS No. 2890-42-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its carbonyl group attached to a cyclohexane ring and a phenyl group. The presence of the carbonyl group imparts reactivity that can be exploited in various biochemical applications.
The biological activity of this compound primarily involves its role as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC activity can result in:
- Cell Cycle Arrest : Studies have shown that HDAC inhibitors can induce cell cycle arrest at both the G1 and G2 phases, which is critical in cancer therapy .
- Induction of Apoptosis : By altering gene expression patterns, these inhibitors can promote programmed cell death in cancer cells .
Biochemical Pathways
This compound interacts with various biochemical pathways:
- Regulation of Gene Expression : By inhibiting HDACs, this compound can lead to increased acetylation of histones, promoting a more open chromatin structure conducive to gene transcription.
- Influence on Cellular Metabolism : The compound's effects on histone modification can also impact metabolic pathways involved in cell proliferation and differentiation .
Case Studies
- Cancer Cell Lines : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies indicate that treatment with this compound results in reduced viability and increased apoptosis in breast cancer and leukemia cell lines .
- Animal Models : In vivo studies using murine models have shown that administration of HDAC inhibitors like this compound leads to significant tumor regression, highlighting its potential as an anticancer agent .
Data Table: Biological Activity Summary
属性
IUPAC Name |
1-phenylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZOAPJJYBDXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438577 | |
| Record name | 1-phenylcyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-42-8 | |
| Record name | 1-phenylcyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














